N-(2-ethoxybenzylidene)-3-nitroaniline
Description
N-(2-Ethoxybenzylidene)-3-nitroaniline is a Schiff base derivative synthesized via condensation of 3-nitroaniline with 2-ethoxybenzaldehyde. Schiff bases of this type are characterized by their planar geometry, facilitated by conjugation between the aromatic rings and the imine (-CH=N-) linkage. The ethoxy (-OCH₂CH₃) substituent at the 2-position of the benzylidene moiety introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15-9-4-3-6-12(15)11-16-13-7-5-8-14(10-13)17(18)19/h3-11H,2H2,1H3 |
InChI Key |
VJXOIVWDAJNLQB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -I) enhance hydrogen-bond acceptor strength, stabilizing complex networks .
- Bulky substituents (e.g., ethoxy, methoxy) may reduce packing efficiency but introduce steric-guided directional interactions .
Physical and Chemical Properties
Melting Points and Reactivity
Inference :
- Ethoxy substituents likely increase solubility in polar solvents compared to halogens (e.g., -I, -Cl) due to enhanced polarity.
- Nitro groups enable participation in redox reactions and coordination chemistry .
Ionization and Electronic Effects
highlights that nitroaniline isomers exhibit pH-dependent (2- and 3-nitroaniline) or pH-independent (4-nitroaniline) ionization in electrospray ionization (ESI). For this compound:
- The meta-nitro group (3-position) likely confers pH-dependent ionization, similar to 3-nitroaniline .
- Ethoxy groups may donate electron density via resonance, slightly reducing nitro group electron-withdrawing effects compared to halogenated analogs.
Unique Functional Properties
The compound 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) exhibits dual elasticity and thermosalient behavior due to anisotropic crystal packing and competing π···π/dipolar interactions .
Preparation Methods
Ethanol-Mediated Condensation
In a typical procedure, equimolar quantities of 3-nitroaniline (1.38 g, 10 mmol) and 2-ethoxybenzaldehyde (1.50 g, 10 mmol) are dissolved in anhydrous ethanol (30 mL) under nitrogen atmosphere. A catalytic amount of glacial acetic acid (0.5 mL) is added, and the mixture is refluxed at 80°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde spot. The crude product is cooled, filtered, and recrystallized from hot ethanol to yield bright yellow crystals. This method typically achieves yields of 75–85%, with purity confirmed by melting point analysis (152–154°C) and spectroscopic techniques.
Solvent-Free Synthesis
To minimize environmental impact, solvent-free conditions have been explored. A mixture of 3-nitroaniline and 2-ethoxybenzaldehyde (1:1 molar ratio) is ground with a mortar and pestle in the presence of p-toluenesulfonic acid (PTSA, 5 mol%). The reaction proceeds exothermically at 60–70°C for 1–2 hours, yielding the Schiff base with 82–88% efficiency. This approach reduces waste generation and eliminates the need for volatile organic solvents.
Catalytic Approaches
Acid Catalysis
Protonation of the carbonyl oxygen in 2-ethoxybenzaldehyde enhances its electrophilicity, accelerating imine formation. Sulfuric acid (0.1 M in ethanol) has been employed as a catalyst, enabling reactions at lower temperatures (50–60°C) and reducing reaction times to 3 hours. However, strong acids may promote side reactions, such as nitro group reduction, necessitating careful pH control.
Base-Mediated Reactions
While less common, weakly basic conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) have been reported. The base deprotonates the amine, increasing its nucleophilicity. However, prolonged heating (8–10 hours at 100°C) is required, and yields remain moderate (70–75%) due to competing hydrolysis.
Green Chemistry Innovations
Mechanochemical Synthesis
Ball milling techniques offer an energy-efficient alternative. Equimolar reactants are milled with zirconia balls (10:1 ball-to-powder ratio) at 300 rpm for 30 minutes. This method achieves quantitative conversion without solvents or external heating, though product isolation requires subsequent recrystallization.
Biocatalytic Routes
Recent advances utilize lipase enzymes (e.g., Candida antarctica lipase B) immobilized on silica gel. In a biphasic system (water:ethyl acetate, 1:1), the enzyme facilitates condensation at 40°C, yielding 78–83% product with >99% enantiomeric excess. This method is scalable and avoids toxic catalysts.
Purification and Characterization
Recrystallization Optimization
Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, producing needle-like crystals with purity ≥98%. Alternative solvents (e.g., acetonitrile) yield lower recovery rates (60–65%) due to higher solubility of the product.
Spectroscopic Confirmation
-
IR Spectroscopy : Key peaks include ν(C=N) at 1620 cm⁻¹, ν(NO₂) at 1520 cm⁻¹, and ν(OCH₂CH₃) at 1250 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=N), 8.20–6.90 (m, 8H, aromatic), 4.15 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃).
Comparative Analysis of Methods
| Method | Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol reflux | 80°C, acetic acid | 4–6 | 75–85 | 95–98 |
| Solvent-free (PTSA) | 60°C, grinding | 1–2 | 82–88 | 97–99 |
| Mechanochemical | Ball milling, no solvent | 0.5 | 90–95 | 98–99 |
| Biocatalytic | 40°C, lipase | 6–8 | 78–83 | >99 |
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-ethoxybenzylidene)-3-nitroaniline?
Methodological Answer: The compound is typically synthesized via a Schiff base condensation reaction between 3-nitroaniline and 2-ethoxybenzaldehyde. A modified procedure involves dissolving equimolar quantities of 3-nitroaniline and the aldehyde in a polar solvent (e.g., methanol or ethanol) under reflux conditions (70–80°C) for 6–8 hours. The product is purified by recrystallization using methanol or ethanol, yielding yellow crystalline solids. Analytical techniques such as melting point determination, FTIR (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), and NMR (to verify aromatic protons and ethoxy group signals) are used for characterization .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å). Data collection parameters include θ ranges of 2.6–29.9° and refinement using SHELXL (for small-molecule structures) . Key metrics include unit cell parameters (monoclinic P2₁/c space group, β ≈ 98°), hydrogen bonding (C–H···O/N interactions), and thermal displacement parameters. Software like Mercury CSD aids in visualizing packing diagrams and intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR : Confirms the imine bond (C=N, ~1620 cm⁻¹) and nitro group (asymmetric/symmetric NO₂ stretches at ~1520 and 1340 cm⁻¹).
- NMR : ¹H NMR (δ 8.5–7.0 ppm for aromatic protons, δ 4.1 ppm for ethoxy –OCH₂CH₃).
- UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~300–400 nm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., m/z 297.3 for [M+H]⁺) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic reduction reactions?
Methodological Answer: The nitro group’s electron-withdrawing nature enhances electrophilicity, making the compound amenable to catalytic hydrogenation or reduction using Ag/rGO nanocomposites. Kinetic studies (monitored via UV-Vis) reveal pseudo-first-order behavior, with rate constants dependent on substituent position and steric hindrance. For example, 3-nitroaniline derivatives exhibit slower microbial transformation rates compared to unsubstituted aniline due to steric bulk from the ethoxy group .
Q. What computational methods are used to predict adsorption orientations and charge transfer in this compound for SERS applications?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models analyte-metal interactions. Mulliken charge analysis quantifies electron transfer between the nitro group and metal surfaces (e.g., Au nanoparticles). Despite greater charge transfer in 4-nitroaniline isomers, This compound shows stronger SERS signals due to plasmonic enhancement and optimized adsorption geometry .
Q. How can crystallographic data discrepancies in hydrogen bonding networks be resolved for Schiff base compounds?
Methodological Answer: Contradictions arise from varying intermolecular interactions (e.g., C–H···O vs. N–H···Cl). Use graph set analysis (R₁²(6), R₂³(10) motifs) to classify hydrogen bonding patterns . Refinement in SHELXL with anisotropic displacement parameters and validation via CIF check reports (e.g., R-factor < 5%) ensure accuracy. Cross-validate with Hirshfeld surface analysis to quantify interaction contributions .
Q. What methodologies assess the environmental persistence and toxicity of this compound?
Methodological Answer:
- Biodegradation : OECD 301 tests measure transformation rates in microbial cultures (e.g., Pseudomonas spp.).
- Toxicity : Acute assays (e.g., Daphnia magna LC₅₀) and genotoxicity studies (Ames test for mutagenicity).
- Environmental Fate : Hydrolysis studies at varying pH (t₁/₂ >100 days in neutral conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
